![molecular formula C21H15Cl3N2O2 B13057251 2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide is a synthetic organic compound with the molecular formula C15H11Cl3N2O2. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of multiple chlorine atoms and a benzohydrazide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide typically involves the condensation of 2,4-dichlorobenzohydrazide with 4-[(3-chlorophenyl)methoxy]benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorobenzohydrazide: A related compound with similar structural features but lacking the methoxyphenyl group.
4-[(3-chlorophenyl)methoxy]benzaldehyde: Another related compound that serves as a precursor in the synthesis of the target compound.
Uniqueness
2,4-dichloro-N’-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)benzohydrazide is unique due to the presence of both the dichlorobenzohydrazide and methoxyphenyl moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in simpler related compounds.
Propriétés
Formule moléculaire |
C21H15Cl3N2O2 |
|---|---|
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
2,4-dichloro-N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-16-3-1-2-15(10-16)13-28-18-7-4-14(5-8-18)12-25-26-21(27)19-9-6-17(23)11-20(19)24/h1-12H,13H2,(H,26,27)/b25-12+ |
Clé InChI |
RLYLUIMLUCLDMV-BRJLIKDPSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


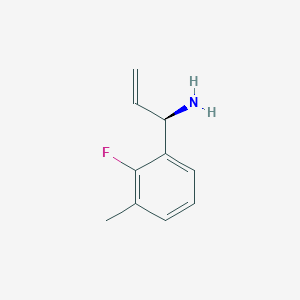
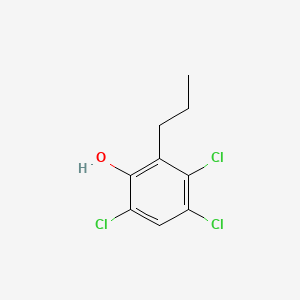
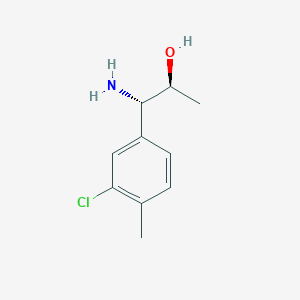

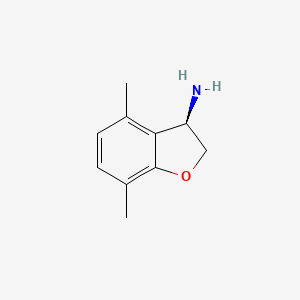
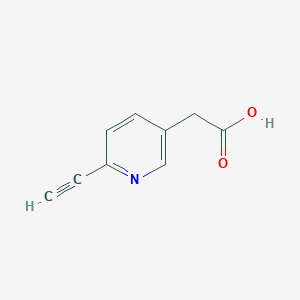
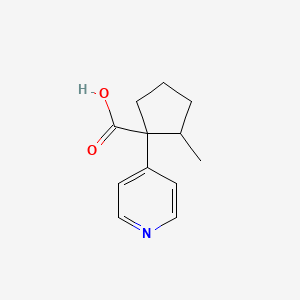


![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)

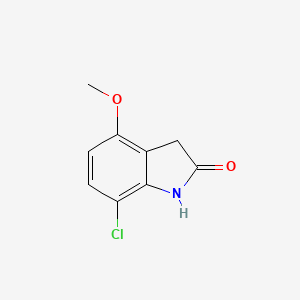
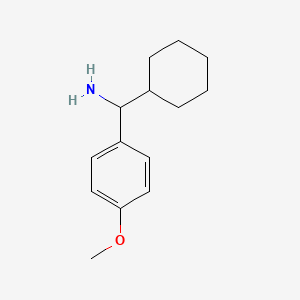
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
